molecular formula C15H18FNO2 B3144456 N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide CAS No. 551931-07-8

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide

Cat. No. B3144456
CAS RN: 551931-07-8
M. Wt: 263.31 g/mol
InChI Key: RACKECTWWQALRJ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide, also known as URB597 or cyclohexylcarbamic acid 3’-carbamoylbiphenyl-3-yl ester, is a molecule that inhibits the activity of the fatty acid amide hydrolase (FAAH) enzyme. It has a molecular formula of C15H18FNO2 and an average mass of 263.307 Da .


Molecular Structure Analysis

The molecular structure of N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide is defined by its molecular formula, C15H18FNO2 . Detailed structural analysis such as bond lengths, angles, and conformations would require more specialized tools such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide has a molecular weight of 263.31 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results .

Scientific Research Applications

Mechanism of Action

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide is known to inhibit the activity of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is involved in the breakdown of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide could potentially increase the levels of endocannabinoids in the body.

properties

IUPAC Name

N-[(2-fluorophenyl)-(2-oxocyclohexyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-10(18)17-15(11-6-2-4-8-13(11)16)12-7-3-5-9-14(12)19/h2,4,6,8,12,15H,3,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACKECTWWQALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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